An In-depth Technical Guide to 4-Propylaniline (CAS: 2696-84-6)
An In-depth Technical Guide to 4-Propylaniline (CAS: 2696-84-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-propylaniline, a versatile aromatic amine intermediate. The document details its core physical properties, provides a detailed experimental protocol for its synthesis, and outlines key analytical methodologies for its characterization.
Core Properties of 4-Propylaniline
4-Propylaniline, also known as 4-n-propylaniline or p-propylaniline, is an organic compound with the chemical formula C₉H₁₃N.[1] Its CAS number is 2696-84-6.[1][2][3] This compound is a colorless to pale yellow or reddish-brown liquid at room temperature.[4] It serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and also finds application as a corrosion inhibitor.[4]
Physical and Chemical Data Summary
The following table summarizes the key quantitative physical and chemical properties of 4-propylaniline for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2696-84-6 | [1][2][3] |
| Molecular Formula | C₉H₁₃N | [1][3] |
| Molecular Weight | 135.21 g/mol | [2][3] |
| Appearance | Clear yellow to reddish-brown liquid | [4] |
| Boiling Point | 224-226 °C (at 760 mmHg) | [5] |
| Melting Point | -23 °C | |
| Density | 0.919 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.543 | [5] |
| Flash Point | 103 °C (219 °F) | |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |
| pKa | 4.75 ± 0.10 (Predicted) | [4] |
Synthesis of 4-Propylaniline
A common and effective method for the synthesis of 4-propylaniline is the reduction of 1-nitro-4-propylbenzene. This transformation is a fundamental step in organic synthesis and can be achieved through various reduction methodologies, including catalytic hydrogenation and metal-acid reduction.[6]
Experimental Protocol: Reduction of 1-Nitro-4-propylbenzene
This protocol details a standard laboratory procedure for the synthesis of 4-propylaniline.
Materials:
-
1-Nitro-4-propylbenzene
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Tin (Sn) metal
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
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Diethyl ether or other suitable organic solvent
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
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Heating mantle
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Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place granulated tin metal.
-
Addition of Reactants: Add 1-nitro-4-propylbenzene to the flask. Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing with stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.
-
Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-propylaniline.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Analytical Characterization
The identity and purity of the synthesized 4-propylaniline can be confirmed using various analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of 4-propylaniline will show a molecular ion peak corresponding to its molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of 4-propylaniline will show characteristic signals for the aromatic protons and the propyl group protons.[2][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of 4-propylaniline will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H stretching of the aromatic ring and the alkyl chain.[2]
Visualizing the Synthesis
The following diagram illustrates the workflow for the synthesis of 4-propylaniline from N-propylbenzene, a common industrial route.
Caption: Synthesis workflow of 4-propylaniline.
References
- 1. scbt.com [scbt.com]
- 2. 4-Propylaniline | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. 4-PROPYLANILINE | 2696-84-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-PROPYLANILINE(2696-84-6) 1H NMR spectrum [chemicalbook.com]
